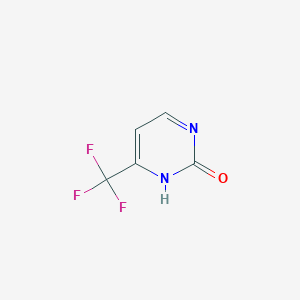










|
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].C(O[CH:8]=[CH:9][C:10](=O)[C:11]([F:14])([F:13])[F:12])C.FC(F)(F)C(Cl)=O.C(OCC)=C.Cl>CO>[F:12][C:11]([F:14])([F:13])[C:10]1[NH:4][C:2](=[O:3])[N:1]=[CH:8][CH:9]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=CC(C(F)(F)F)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)Cl)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OCC
|
|
Name
|
|
|
Quantity
|
1.35 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was kept below 15° C
|
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
|
Type
|
CUSTOM
|
|
Details
|
a clear solution was obtained
|
|
Type
|
CUSTOM
|
|
Details
|
a suspension was formed
|
|
Type
|
STIRRING
|
|
Details
|
After overnight stirring at 60° C. and subsequently 1 h
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
stirring at 0 to 5° C.
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off
|
|
Type
|
WASH
|
|
Details
|
The residue was washed with water until neutral pH and subsequently with hexane (ca. 500 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
After overnight drying on a rotary evaporator under reduced pressure in a 2-L flask
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=NC(N1)=O)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |